![molecular formula C13H10ClN3 B2384295 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 30516-22-4](/img/structure/B2384295.png)

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole

説明

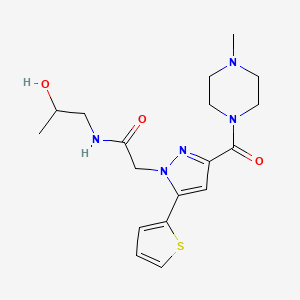

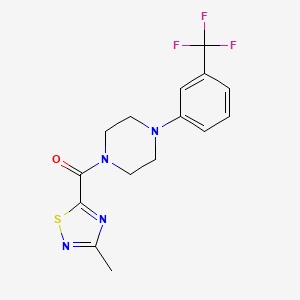

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are structurally versatile and have potential for diverse biological activities .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using various methods. One popular approach is the “click chemistry” approach, which involves copper (I)-catalyzed cycloaddition between a terminal alkyne and organic azides . This method is notable for its simplicity and high yield .Molecular Structure Analysis

The 1,2,3-triazole moiety has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .Chemical Reactions Analysis

1,2,3-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学的研究の応用

Anticholinesterase Activities

1,2,3-triazole-containing hybrids have potential anticholinesterase activities . Acetylcholine (ACh), a neurotransmitter of the cholinergic system in the brain, is involved in learning, memory, stress responses, and cognitive functioning . A loss or degeneration of cholinergic neurons that leads to a reduction in ACh levels is considered a significant contributing factor in the development of neurodegenerative diseases (NDs) such as Alzheimer’s disease (AD) . 1,2,3-triazole, a five-membered heterocyclic ring, is a privileged moiety, that is, a central scaffold, and is capable of interacting with a variety of receptors and enzymes to exhibit a broad range of important biological activities .

Antimicrobial Activities

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Analgesic and Anti-inflammatory Activities

Triazole compounds have been found to exhibit analgesic and anti-inflammatory activities . This makes them valuable in the development of new drugs for pain management and inflammation treatment .

Anticonvulsant Activities

Triazole compounds have shown anticonvulsant activities . This suggests their potential use in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity .

Antineoplastic Activities

Triazole compounds have demonstrated antineoplastic activities . This means they can inhibit the growth and spread of tumors, making them potentially useful in cancer treatment .

Antimalarial Activities

Triazole compounds have been found to exhibit antimalarial activities . This suggests their potential use in the prevention and treatment of malaria .

Antiviral Activities

Triazole compounds have shown antiviral activities . This makes them potentially useful in the treatment of various viral infections .

Antiproliferative Activities

Triazole compounds have demonstrated antiproliferative activities . This means they can inhibit cell growth and multiplication, which is particularly useful in the treatment of cancer .

作用機序

Target of Action

The compound “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” belongs to the class of triazoles, which are known for their broad pharmacological applications . Triazoles are capable of interacting with a variety of enzymes and receptors , and they have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target enzymes, AChE and BuChE . This interaction involves various types of bonds, such as electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction . By inhibiting the activity of these enzymes, the compound increases the level of ACh, which can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system in the brain . By inhibiting AChE and BuChE, the compound prevents the hydrolysis of ACh, leading to an increase in the levels of this neurotransmitter . This can enhance signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Pharmacokinetics

They are also resistant to enzymatic degradation , which can enhance their bioavailability and therapeutic efficacy.

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in the levels of ACh . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases . Additionally, triazoles and their derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

The action of “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” can be influenced by various environmental factors. For instance, the compound’s phosphorescence in solution has been found to show a strong dependence on dissolved oxygen . Furthermore, the compound’s stability and solubility can be affected by the pH of the environment . Triazoles are known for their stability in both acidic and basic conditions , suggesting that the compound’s action, efficacy, and stability would be relatively unaffected by changes in pH.

Safety and Hazards

特性

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNFKVSXEIKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324548 | |

| Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647900 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole | |

CAS RN |

30516-22-4 | |

| Record name | 1-[(2-chlorophenyl)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)

![{9-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2384228.png)

![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)

![3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2384230.png)

![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)

![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)